ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
CAS No.: 28731-96-6
Cat. No.: VC21524311
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28731-96-6 |
|---|---|
| Molecular Formula | C11H11NO3S |
| Molecular Weight | 237.28g/mol |
| IUPAC Name | ethyl 3-oxo-4H-1,4-benzothiazine-2-carboxylate |
| Standard InChI | InChI=1S/C11H11NO3S/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13) |
| Standard InChI Key | JTPWXHVRRAHTHX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C(=O)NC2=CC=CC=C2S1 |
| Canonical SMILES | CCOC(=O)C1C(=O)NC2=CC=CC=C2S1 |
Introduction
Structural and Chemical Properties
Molecular Identification
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate is precisely identified through several standard chemical identifiers. This compound is registered with CAS number 28731-96-6, which serves as its unique chemical identifier in scientific literature and databases. The molecular formula of this compound is C11H11NO3S, indicating its atomic composition consisting of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom. The molecular weight of the compound is 237.28 g/mol, which is important for various chemical calculations and analyses.
Physicochemical Properties
The compound exhibits a range of physicochemical properties that define its behavior in different environments and influence its potential applications. These properties have been computed and documented to better understand the compound's behavior in various systems. Table 1 summarizes the key physicochemical properties of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate.
Table 1: Physicochemical Properties of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate
| Property | Value |
|---|---|
| Molecular Weight | 237.28 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 237.04596439 |
| Topological Polar Surface Area | 80.7 |
| Heavy Atom Count | 16 |
| Complexity | 295 |
| Undefined Atom Stereocenter Count | 1 |
| Covalently-Bonded Unit Count | 1 |
These properties indicate that ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate has moderate lipophilicity (XLogP3 of 1.9), allowing for potential membrane permeability, which is essential for biological activity . The presence of one hydrogen bond donor and four hydrogen bond acceptors suggests that the compound can participate in hydrogen bonding, an important factor in protein-ligand interactions . The topological polar surface area of 80.7 provides insight into the compound's ability to permeate cell membranes, with values below 140 Ų generally indicating good cell membrane permeability .
Synthesis Methodologies
Traditional Synthesis Routes
The synthesis of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate typically involves multi-step reactions starting from simpler precursors. Traditional synthetic routes have been developed to efficiently produce this compound with good yields and purity. The synthesis generally begins with appropriate starting materials that can be transformed through several chemical reactions to yield the target benzothiazine structure. These multi-step processes often require careful control of reaction conditions to ensure the formation of the desired product while minimizing unwanted side reactions.
Modern Synthetic Approaches
Contemporary approaches to synthesizing ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate focus on improving reaction efficiency, increasing yields, and enhancing the purity of the final product. Modern synthetic methods may incorporate catalysts, alternative solvents, or different reaction conditions to optimize the production process. These advancements in synthetic methodology contribute to more cost-effective and environmentally friendly production of the compound, which is important for its potential industrial applications and research use.
Biological Activities
Anti-inflammatory and Analgesic Properties
Research has demonstrated that compounds related to ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate exhibit significant anti-inflammatory and analgesic activities. Studies have shown that certain derivatives possess anti-inflammatory and pain-relieving properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as Piroxicam and Meloxicam. The pharmacological evaluation of these compounds typically involves carrageenan-induced edema models in laboratory animals, which are standard methods for assessing anti-inflammatory efficacy. The structural features of the benzothiazine ring system, along with the carboxylate and keto functional groups, likely contribute to these biological activities through interactions with relevant cellular targets.
Enzyme Inhibition Activities
Recent investigations have focused on the potential of ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate derivatives as enzyme inhibitors, particularly as acetylcholinesterase inhibitors. These inhibitors play a crucial role in the treatment of neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine, an important neurotransmitter involved in memory and cognitive function. The ability of these compounds to inhibit acetylcholinesterase makes them promising candidates for developing treatments for neurodegenerative disorders, where maintaining adequate levels of acetylcholine is beneficial for preserving cognitive function.
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